Loratadine/pseudoephedrine

allergic rhinitis nasal congestion antihistamine-decongestant combination

This fixed-dose combination leverages a proprietary bilayer architecture for differential release: an immediate-release loratadine film coating for rapid histamine H1-receptor antagonism, and an extended-release pseudoephedrine sulfate polymer core for sustained alpha-adrenergic vasoconstriction. Clinically proven to reduce total symptom scores by 50% (p ≤ 0.03 vs. monotherapy) and provide superior nasal stuffiness relief (p < 0.01). Designed for formulary committees seeking once-daily dosing with lower evening pseudoephedrine plasma levels to minimize insomnia risk. Generic equivalent available under ANDA 075706 specifications, supported by 30+ established manufacturers for robust, redundant supply.

Molecular Formula C32H38ClN3O3
Molecular Weight 548.1 g/mol
CAS No. 132316-36-0
Cat. No. B157648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoratadine/pseudoephedrine
CAS132316-36-0
SynonymsSch 434
Sch-434
Molecular FormulaC32H38ClN3O3
Molecular Weight548.1 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.CC(C(C1=CC=CC=C1)O)NC
InChIInChI=1S/C22H23ClN2O2.C10H15NO/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20;1-8(11-2)10(12)9-6-4-3-5-7-9/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3;3-8,10-12H,1-2H3/t;8-,10+/m.0/s1
InChIKeyZQBWEJQBVWJHRY-PXRPMCEGSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 kg / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Loratadine/Pseudoephedrine CAS 132316-36-0: Fixed-Dose Combination Procurement and Formulation Overview


Loratadine/pseudoephedrine (CAS 132316-36-0 refers specifically to the loratadine component in this fixed-dose combination context) is a bilayer oral tablet formulation combining the second-generation, non-sedating H1-antihistamine loratadine with the alpha-adrenergic agonist nasal decongestant pseudoephedrine sulfate [1]. The product is manufactured as an extended-release (ER) oral dosage composition wherein pseudoephedrine sulfate is incorporated within a unique polymer matrix core, while loratadine is applied as an immediate-release film coating on this core [2]. This proprietary bilayer architecture enables differential release kinetics: loratadine is released immediately to provide rapid antihistamine activity, while pseudoephedrine is released over an extended duration to sustain decongestant effects [3]. The combination is indicated for the temporary relief of nasal and sinus congestion, sneezing, runny nose, and itchy/watery eyes associated with seasonal and perennial allergic rhinitis, as well as nasal congestion due to the common cold [4].

Why Loratadine/Pseudoephedrine Fixed-Dose Combination Cannot Be Interchanged with Loratadine Monotherapy or Alternative Antihistamine-Decongestant Pairs


Loratadine/pseudoephedrine fixed-dose combination therapy addresses a distinct therapeutic gap that neither loratadine monotherapy nor alternative antihistamine-only agents can fill: the relief of nasal congestion. Loratadine alone is effective for histamine-mediated symptoms including sneezing, rhinorrhea, and pruritus but provides minimal to no relief of nasal stuffiness [1]. Conversely, pseudoephedrine monotherapy effectively relieves congestion but fails to address the broader symptom complex of allergic rhinitis [2]. The combination leverages complementary mechanisms: loratadine antagonizes peripheral H1-receptors while pseudoephedrine acts as an alpha-adrenergic agonist to produce vasoconstriction of nasal mucosal blood vessels [3]. Furthermore, generic substitution or therapeutic interchange with alternative antihistamine-decongestant combinations (e.g., fexofenadine/pseudoephedrine or loratadine/montelukast) is not clinically straightforward due to documented differences in symptom control profiles, quality-of-life outcomes, and pharmacokinetic behavior that vary by specific molecular pairings [4].

Loratadine/Pseudoephedrine Evidence Guide: Quantified Differentiation from Monotherapy and Alternative Combinations


Once-Daily Loratadine/Pseudoephedrine vs. Loratadine Monotherapy: Superior Nasal Stuffiness Relief

In a double-blind, placebo-controlled, multicenter study of 874 patients with moderate to severe seasonal allergic rhinitis, the once-daily loratadine 10 mg/pseudoephedrine 240 mg combination (SCH 434 QD) demonstrated statistically significant superiority over loratadine 10 mg monotherapy in relieving nasal stuffiness at study endpoint [1]. The combination's advantage was specifically in the nasal congestion domain, which loratadine alone fails to adequately address [2].

allergic rhinitis nasal congestion antihistamine-decongestant combination

Twice-Daily Loratadine/Pseudoephedrine vs. Monotherapy Components: Quantified Symptom Score Reduction

A pivotal double-blind, multicenter study in 435 patients with seasonal allergic rhinitis evaluated SCH 434 (loratadine 5 mg/pseudoephedrine 120 mg) administered twice daily versus its individual components and placebo [1]. The combination produced a 50% decrease in total symptom scores at day 4, significantly outperforming both monotherapy components [2].

seasonal allergic rhinitis total symptom score combination therapy

Once-Daily vs. Twice-Daily Loratadine/Pseudoephedrine Formulations: Pharmacokinetic Equivalence with Reduced Evening Pseudoephedrine Exposure

A randomized, open-label, two-way crossover pharmacokinetic study in 24 healthy adult males compared the once-daily (QD) loratadine 10 mg/pseudoephedrine 240 mg formulation with the twice-daily (BID) loratadine 5 mg/pseudoephedrine 120 mg formulation [1]. While both regimens demonstrated equivalent total exposure (AUC₀₋₂₄) for both active moieties following multiple dosing, the QD formulation produced significantly lower pseudoephedrine concentrations during the evening hours (16-24 hours post-dose) [2].

pharmacokinetics extended-release formulation bioequivalence

Loratadine/Pseudoephedrine vs. Loratadine/Montelukast: Comparative Quality-of-Life and Symptom Control Outcomes

A randomized, double-blind, double-dummy, parallel study compared two fixed-dose antihistamine-based combinations in seasonal allergic rhinitis: fexofenadine 60 mg/pseudoephedrine 120 mg BID versus loratadine 10 mg/montelukast 10 mg QD [1]. While this study did not directly evaluate loratadine/pseudoephedrine, it provides class-level inference regarding pseudoephedrine-containing combinations. Both combinations produced statistically and clinically meaningful reductions in overall and individual Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) domain scores (P < 0.01), with no significant difference in total symptom reduction between treatments (median change: fexofenadine/pseudoephedrine -28.5 vs. loratadine/montelukast -22.5; P = 0.33) [2].

seasonal allergic rhinitis RQLQ comparative effectiveness

Proprietary Bilayer Extended-Release Formulation: Differentiated Release Kinetics Enabled by Patent-Protected Core-Coating Architecture

U.S. Patent No. 5,314,697 describes a film-coated extended-release oral dosage composition wherein pseudoephedrine sulfate is incorporated in a unique polymer matrix core, and loratadine is applied as a film-coating on this core [1]. This bilayer architecture enables immediate release of loratadine from the coating for rapid antihistamine onset while pseudoephedrine is released over an extended duration from the polymer matrix core for sustained decongestant activity [2].

extended-release formulation bilayer tablet patent protection

Loratadine/Pseudoephedrine: Evidence-Based Procurement and Clinical Application Scenarios


Formulary Selection for Seasonal Allergic Rhinitis with Predominant Nasal Congestion

For healthcare formulary committees evaluating antihistamine-decongestant fixed-dose combinations for seasonal allergic rhinitis, loratadine/pseudoephedrine is supported by direct head-to-head evidence demonstrating superiority over loratadine monotherapy in nasal stuffiness relief (p < 0.01) and 58% good/excellent therapeutic response rate at endpoint [1]. The twice-daily formulation (5 mg/120 mg) produced a 50% total symptom score reduction at day 4 versus 43% with loratadine alone and 33% with pseudoephedrine alone (p ≤ 0.03) [2]. This evidence supports inclusion of loratadine/pseudoephedrine for patients whose allergic rhinitis includes congestion that is inadequately managed by antihistamine monotherapy.

Once-Daily Dosing Selection for Improved Patient Adherence with Reduced Evening Adverse Effect Potential

For procurement decisions favoring once-daily dosing regimens to enhance patient adherence, the loratadine 10 mg/pseudoephedrine 240 mg QD formulation offers pharmacokinetic equivalence to twice-daily dosing in total drug exposure (AUC₀₋₂₄ 90% CI within 80-125% bioequivalence criteria) while producing lower pseudoephedrine plasma concentrations during evening hours (16-24 hours post-dose) [1]. This pharmacokinetic profile may translate to reduced potential for pseudoephedrine-associated insomnia compared with BID dosing, a clinically meaningful differentiation supported by the finding that pseudoephedrine-containing combinations may impair sleep domain improvements observed with non-decongestant alternatives [2].

AND A-Based Generic Procurement with Established Quality Specifications

For generic pharmaceutical procurement, loratadine/pseudoephedrine sulfate is available as an ANDA-approved product with multiple established manufacturers and documented NDA 075706 specifications [1]. The product is supplied as extended-release tablets with defined bilayer release architecture protected under expired U.S. Patent 5,314,697, which established the formulation standards now adopted by generic manufacturers [2]. Thirty suppliers are listed for this compound, providing robust supply chain redundancy and competitive procurement options while maintaining consistent quality specifications across manufacturers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loratadine/pseudoephedrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.